2,4,6-Tribromophenyl isocyanate
Overview
Description
2,4,6-Tribromophenyl isocyanate is an organic compound with the molecular formula C7H2Br3NO. It is characterized by the presence of three bromine atoms attached to a phenyl ring and an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenyl isocyanate can be synthesized through the reaction of 2,4,6-tribromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under precise conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Tertiary amines can be used to catalyze the reactions involving the isocyanate group.
Major Products Formed
Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
2,4,6-Tribromophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenyl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can result in the modification of their function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the isocyanate group.
Phenyl isocyanate: Contains the isocyanate group but lacks the bromine atoms.
Uniqueness
2,4,6-Tribromophenyl isocyanate is unique due to the presence of both the isocyanate group and the bromine atoms, which confer distinct reactivity and properties. This combination makes it a valuable compound in various chemical synthesis and research applications .
Properties
IUPAC Name |
1,3,5-tribromo-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVBAZXOCBEMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392012 | |
Record name | 2,4,6-Tribromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-97-1 | |
Record name | 2,4,6-Tribromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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